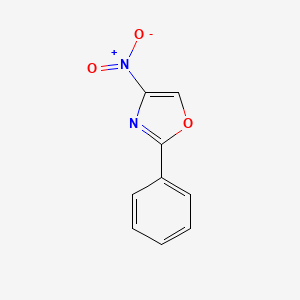

4-Nitro-2-phenyloxazole

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Chemistry Research

Oxazole derivatives are of profound importance in medicinal chemistry and organic synthesis. tandfonline.com The oxazole ring is a key structural motif found in a multitude of natural products that exhibit a wide array of pharmacological activities. tandfonline.com These biological activities include antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. tandfonline.comnumberanalytics.comalliedacademies.org The versatility of the oxazole ring allows it to engage with biological targets like enzymes and receptors through various non-covalent interactions. tandfonline.com

In modern research, the oxazole scaffold is considered a vital building block for creating novel therapeutic agents and complex molecular architectures. numberanalytics.com Its unique structure and reactivity make it an attractive starting point for synthesizing more elaborate molecules. numberanalytics.com Beyond pharmaceuticals, oxazole-based compounds have found applications in agrochemicals and materials science. numberanalytics.com The development of numerous synthetic methodologies to construct the oxazole ring, such as the Robinson-Gabriel, Fischer, and van Leusen syntheses, underscores its continued relevance and the drive to explore its chemical potential. wikipedia.orgnih.gov

Historical Development and Positioning of 4-Nitro-2-phenyloxazole within Oxazole Chemistry

The history of oxazole chemistry dates back to the 19th and early 20th centuries, with foundational synthetic methods like the Fischer oxazole synthesis being discovered in 1896. wikipedia.orgslideshare.net This was followed by other key methods like the Robinson-Gabriel synthesis in 1917. numberanalytics.com These early developments laid the groundwork for the extensive exploration of oxazole derivatives.

Within this broad history, this compound emerges as a more specialized and relatively recent subject of study. The synthesis of nitro-substituted oxazoles has historically been challenging. Prior to the targeted synthesis of this compound, reports indicated that only a couple of other 4-nitrooxazole derivatives had been prepared, and in very low yields. psu.edu

A significant development in the chemistry of this specific compound was its successful synthesis via the thermal isomerization of 5-unsubstituted 4-nitroisoxazole (B72013). psu.edu When 4-nitro-2-phenylisoxazole is gently refluxed in anisole (B1667542), it rearranges to form this compound in reasonable yields, likely proceeding through a 1-azirine intermediate. psu.edu This synthetic route provided access to a previously scarce class of compounds and positioned this compound as a key substrate for exploring the reactivity of nitro-activated oxazoles. psu.edu

Fundamental Chemical Structure and Intrinsic Reactivity Principles of Nitro-Substituted Oxazoles

The fundamental structure of an oxazole consists of a planar, five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. tandfonline.com All atoms in the ring are sp² hybridized. tandfonline.com In this compound, this core structure is modified by the attachment of a phenyl group at the C2 position and, crucially, a nitro group (NO₂) at the C4 position.

The presence of the strongly electron-withdrawing nitro group profoundly influences the electronic properties and reactivity of the oxazole ring. Generally, the oxazole ring can act as a diene in inverse electron demand Diels-Alder reactions. psu.edu However, the nitro group in this compound reverses this typical reactivity profile. It renders the C4-C5 double bond electron-deficient, transforming the oxazole into an electrophilic dienophile capable of participating in normal [4+2] cycloaddition reactions. psu.edursc.org

This unique reactivity was demonstrated in reactions with electron-rich dienes. For example, when this compound is treated with 2,3-dimethylbuta-1,3-diene, it undergoes a Diels-Alder reaction on the C4-C5 double bond. psu.edu The initial cycloadduct readily loses nitrous acid to form an aromatic dihydrobenzoxazole derivative. psu.edu Similarly, its reaction with cyclohexa-1,3-diene yields stable tricyclic dihydrooxazole adducts. psu.edu This behavior as a dienophile was, at the time of its discovery, an unexplored facet of oxazole chemistry, highlighting the pivotal role of the nitro substituent in dictating the molecule's reaction pathways. psu.edu

Table of Compound Properties

| Compound Name | Molecular Formula | Position of Substituents | Key Reactivity Feature |

|---|---|---|---|

| This compound | C₉H₆N₂O₃ | Phenyl at C2, Nitro at C4 | Acts as an electrophilic dienophile in Diels-Alder reactions. psu.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5,6-dicyano-l,4-benzoquinone |

| 2,3-dimethylbuta-1,3-diene |

| 4-nitro-2-phenylisoxazole |

| 4-nitrobenzoylglycine |

| Aniline |

| Anisole |

| Benzaldehyde |

| Benzaldehyde cyanohydrin |

| Benzoylglycine |

| Cyclohexa-1,3-diene |

| Glycine |

| Hydrochloric acid |

| Maleic anhydride |

| Mesalazine |

| Nitrous acid |

| Oxaprozin |

| Phenol |

| Sodium nitrite (B80452) |

| Sulfamethoxazole |

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-6-14-9(10-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLCMHXXPYOXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 2 Phenyloxazole

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4-nitro-2-phenyloxazole molecule in a limited number of steps, often by forming the core oxazole (B20620) ring from acyclic precursors already bearing the necessary phenyl and nitro groups, or by a strategic functionalization of a related heterocyclic system.

Thermal Isomerization Routes from Isoxazole (B147169) Precursors

A key route to this compound involves the thermal isomerization of a corresponding nitroisoxazole precursor. rsc.org Specifically, the thermal treatment of 4-nitro-3-phenylisoxazole can induce a rearrangement to yield this compound. This process is believed to proceed through a highly strained 1-azirine intermediate. psu.edu

The reaction is typically carried out by refluxing the 5-unsubstituted 4-nitroisoxazole (B72013) in a high-boiling solvent such as anisole (B1667542). psu.edu This method provides the target compound in reasonable yields, reported to be between 35-40% based on the recovered starting material. psu.edu The presence of alkyl groups at the 5-position of the nitroisoxazole precursor has been shown to prevent the desired rearrangement, leading to different decomposition products. psu.edu

This isomerization highlights the utility of isoxazoles as precursors for oxazole synthesis, a transformation that can be influenced by catalysts or thermal conditions to proceed through various intermediates, including 2H-azirines. mdpi.comnanobioletters.comresearchgate.netresearchgate.netuc.pt

Cyclization Reactions for Oxazole Ring Formation with Nitro and Phenyl Moieties

The formation of the oxazole ring can be achieved through cyclization reactions of precursors that already contain the nitro and phenyl groups. One common strategy involves the condensation of a compound containing a nitro group with a precursor bearing the phenyl group, leading to the formation of the oxazole ring. For instance, the Erlenmeyer-Plöchl reaction can be adapted to synthesize related oxazolone (B7731731) structures, which are precursors to some oxazole derivatives. acs.orgsci-hub.se While not a direct synthesis of this compound itself, this methodology demonstrates the principle of constructing the oxazole core from functionalized building blocks. acs.orgsci-hub.secore.ac.ukresearchgate.net

Another approach involves the reaction of α-haloketones with amides. slideshare.net In a hypothetical application to this compound, a suitably substituted α-haloketone could react with an amide containing the nitro group to form the oxazole ring.

Strategic Nitration of Pre-formed 2-Phenyloxazole (B1349099) Skeletons

The direct nitration of a pre-formed 2-phenyloxazole skeleton presents another synthetic avenue. However, the nitration of the oxazole ring itself can be challenging due to the presence of the pyridine-type nitrogen atom, which deactivates the ring towards electrophilic substitution. slideshare.netslideshare.net

Research has shown that the nitration of 2-phenyloxazole can lead to substitution on the phenyl ring, typically at the para-position, rather than on the oxazole ring itself. slideshare.net However, under specific conditions that avoid protonation, such as using N-nitropicolinium fluoroborate in acetonitrile, it is possible to achieve nitration at the 5-position of the oxazole ring to yield 5-nitro-2-phenyloxazole in high yield. e-bookshelf.de Achieving nitration specifically at the 4-position of 2-phenyloxazole is less commonly reported and likely requires specialized reagents or reaction conditions to overcome the inherent reactivity patterns of the oxazole ring. slideshare.netslideshare.netwikipedia.org

Exploration of Alternative Precursor Chemistry in this compound Synthesis

Beyond the direct methods, the synthesis of this compound can be approached through the exploration of alternative precursors. For example, the reaction of cinnamyl alcohol with sodium nitrite (B80452) in acetic acid has been shown to produce 4-nitro-3-phenylisoxazole, which as previously mentioned, is a direct precursor to this compound via thermal isomerization. nih.gov This reaction proceeds through a proposed hetero Alder-ene reaction intermediate. nih.gov

Other synthetic strategies for related oxazole and isoxazole structures that could potentially be adapted include:

The reaction of α-diazoketones with nitriles, catalyzed by copper(II) triflate. tandfonline.com

Palladium-catalyzed coupling reactions to build complex azole structures. tandfonline.com

The synthesis of oxazolones from hippuric acid derivatives and various aldehydes, which can sometimes serve as precursors for further functionalization. researchgate.netturkjps.orgturkjps.org

Optimization of Reaction Conditions and Yields in Laboratory and Scaled Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, reaction time, and the choice of reagents or catalysts.

For the thermal isomerization of 4-nitro-3-phenylisoxazole, the choice of a high-boiling, inert solvent like anisole and careful temperature control are critical to promote the desired rearrangement while minimizing side reactions. psu.edu

In cyclization reactions, such as the Erlenmeyer-Plöchl synthesis of related oxazolones, the use of solvent-free conditions or microwave irradiation has been shown to improve yields and reduce reaction times. acs.orgresearchgate.netresearchgate.net For instance, the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, a related compound, has been optimized to achieve yields of up to 97% in the absence of additional solvents. acs.orgsci-hub.se

For nitration reactions, the choice of nitrating agent and reaction medium is paramount to control the regioselectivity. The use of milder, non-acidic nitrating agents can favor substitution on the oxazole ring over the phenyl ring. e-bookshelf.de

The following table summarizes some of the reaction conditions that have been explored for the synthesis of this compound and related compounds.

| Reaction Type | Precursors | Reagents/Conditions | Product | Yield | Reference |

| Thermal Isomerization | 4-Nitro-3-phenylisoxazole | Anisole, reflux | This compound | 35-40% | psu.edu |

| Nitration | 2-Phenyloxazole | N-nitropicolinium fluoroborate, acetonitrile | 5-Nitro-2-phenyloxazole | 90% | e-bookshelf.de |

| Erlenmeyer-Plöchl | p-Nitrobenzaldehyde, hippuric acid | Sodium acetate (B1210297), acetic anhydride, 100°C | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | up to 97% | acs.orgsci-hub.se |

| Cyclization | p-substituted 2-bromoacetophenone, urea | DMF, microwave irradiation (35W), 138°C | 2-Amino-4-(p-nitrophenyl)-oxazole | - | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

The mechanisms underlying the synthesis of this compound are of significant interest for understanding and controlling the reaction outcomes.

The thermal isomerization of 4-nitro-3-phenylisoxazole to this compound is proposed to proceed through a ring-contraction/ring-expansion mechanism involving a 2H-azirine intermediate. psu.eduuc.pt This type of rearrangement is a known process in heterocyclic chemistry, where the high strain of the three-membered azirine ring drives the transformation. mdpi.comresearchgate.net DFT calculations on similar isomerizations of azirinyl-oxazoles support the involvement of nitrenoid-like transition states. mdpi.com

In the nitration of 2-phenyloxazole, the mechanism is a typical electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of both the oxazole and phenyl rings. The pyridine-like nitrogen in the oxazole ring is deactivating, making the phenyl ring more susceptible to attack, typically at the para position. slideshare.net To achieve nitration on the oxazole ring, conditions that avoid strong acids are necessary to prevent protonation of the nitrogen, which would further deactivate the ring. e-bookshelf.de

The mechanism of the Erlenmeyer-Plöchl reaction for forming oxazolones involves the initial formation of an azlactone from the acylation of an amino acid, followed by a base-catalyzed condensation with an aldehyde. acs.orgsci-hub.se

Understanding these mechanisms allows for the rational design of synthetic strategies and the prediction of reaction outcomes, which is essential for the efficient synthesis of this compound and its derivatives.

Chemical Transformations and Reactivity of 4 Nitro 2 Phenyloxazole

Diels-Alder Cycloaddition Reactions

4-Nitro-2-phenyloxazole has been identified as an effective electrophilic dienophile in normal electron demand Diels-Alder reactions. rsc.orgrsc.orgpsu.edu This reactivity is a departure from the more common behavior of oxazoles, which typically act as dienes in [4+2] cycloadditions. tandfonline.comthieme-connect.de The electron-withdrawing nature of the nitro group at the C4 position deactivates the C(4)-C(5) double bond for participation as a diene component and instead enhances its dienophilic character. psu.edu This allows the oxazole (B20620) to react with electron-rich dienes. rsc.orgpsu.edu The compound is noted to undergo [2+4] cycloaddition processes with dienes such as 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene. rsc.orgpsu.edu This characteristic makes this compound a valuable reagent for the synthesis of various heterocyclic structures. psu.eduarchive.orgepdf.pub

The reaction of this compound with unsymmetrical dienes has been found to proceed with a degree of regioselectivity. In its reaction with cyclohexa-1,3-diene, two diastereomeric tricyclic dihydrooxazoles are formed in nearly equal amounts. psu.edu This near-statistical distribution of products is suggested to be a result of comparable secondary orbital interactions involving the N=C(Ph)-O moiety and the nitro group. psu.edu The stereochemistry of these adducts has been established through comparative 1H NMR experiments. psu.edu The high regio- and stereoselectivity observed in some intramolecular cycloadditions involving nitro-substituted compounds is attributed to a strong preference for the transition state where the nitro group is in an exo position. epdf.pubsci-hub.se

The initial products of the Diels-Alder reaction of this compound are primary cycloadducts. rsc.orgpsu.edu However, these adducts can be unstable and undergo subsequent rearrangements. rsc.org For instance, in the reaction with 2,3-dimethylbuta-1,3-diene, the primary cycloadduct could not be isolated. psu.eduepdf.pub Instead, it readily loses nitrous acid to form a dihydrobenzoxazole derivative, which can be further oxidized to the corresponding benzoxazole (B165842). psu.eduepdf.pub

In contrast, the reaction with cyclohexa-1,3-diene yields stable tricyclic dihydrooxazole adducts. psu.edu The increased resistance of these diastereomers to the elimination of nitrous acid is attributed to the significant strain that would be introduced upon aromatization of the five-membered ring. psu.edu Attempts to isolate or detect the labile primary cycloadduct from the reaction with 2,3-dimethylbuta-1,3-diene under milder conditions have been unsuccessful. psu.edu

Table 1: Products from the Reaction of this compound with Dienes

| Diene | Reaction Conditions | Products | Yield (%) | Reference |

| 2,3-Dimethylbuta-1,3-diene | Chloroform, 110°C | 5,6-Dimethyl-2-phenyl-4,5-dihydrobenzoxazole | 71 | psu.eduepdf.pub |

| 5,6-Dimethyl-2-phenylbenzoxazole | 13 | psu.eduepdf.pub | ||

| Cyclohexa-1,3-diene | - | Tricyclic dihydrooxazole (diastereomer 1) | 33 | psu.edu |

| Tricyclic dihydrooxazole (diastereomer 2) | 30 | psu.edu |

While oxazoles typically react as dienes with olefinic and acetylenic dienophiles, this compound exhibits the opposite reactivity, functioning as a dienophile. rsc.orgpsu.edu The presence of the nitro group facilitates its reaction with a variety of unactivated dienes. epdf.pub Its reaction with 2,3-dimethyl-1,3-butadiene (B165502) serves as a key example of its reactivity with an olefinic diene. psu.eduarchive.orgepdf.pub Information regarding its reactivity with acetylenic dienes in its capacity as a dienophile is not extensively detailed in the provided search results. Generally, oxazole cycloadditions with alkynes lead to the formation of furan (B31954) derivatives. thieme-connect.de

Other Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While the Diels-Alder reactivity of this compound is well-documented, information regarding its participation in other cycloaddition reactions, such as 1,3-dipolar cycloadditions, is less prevalent in the provided search results. However, related nitro-substituted heterocycles, like 4-nitroisoxazoles, have been shown to undergo 1,3-dipolar cycloadditions. researchgate.net For example, a nitroester derivative has been reported to react with diazomethane (B1218177) and 2-diazopropane (B1615991) to form bicyclic derivatives. researchgate.net Given the electronic similarities, it is plausible that this compound could also participate in such reactions, although specific examples are not provided.

Substitution Reactions on the Oxazole Ring System

The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.de Nucleophilic substitution reactions on the oxazole ring are also relatively rare and often require the presence of activating functional groups. tandfonline.com For simple oxazoles, the reactivity towards halogens follows the order C5 > C4 > C2. thieme-connect.de However, in this compound, the presence of the nitro group at C4 would significantly influence the electron distribution and reactivity of the ring. Specific details on substitution reactions directly on the oxazole ring of this compound are not extensively covered in the search results.

Reactivity and Functionalization at the Phenyl Substituent

Furthermore, if the phenyl ring itself bears substituents, these can be modified. For instance, a nitro group on the phenyl ring, as seen in (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, can be a site for further chemical transformations. nih.gov

It is also conceivable to introduce functional groups onto the phenyl ring prior to the synthesis of the oxazole ring, allowing for a wide range of substituted 2-phenyl-4-nitrooxazoles to be prepared.

Spectroscopic and Structural Characterization of 4 Nitro 2 Phenyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-Nitro-2-phenyloxazole, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is utilized to confirm its constitution.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the structure of this compound, distinct signals are expected for the protons on the oxazole (B20620) ring and the phenyl substituent.

Oxazole Ring Proton: The hydrogen atom at the C-5 position of the oxazole ring is expected to appear as a singlet in the spectrum due to the absence of adjacent protons.

Phenyl Group Protons: The five protons of the phenyl group at the C-2 position will typically produce complex multiplets in the aromatic region of the spectrum. These signals arise from the different chemical environments of the ortho, meta, and para protons.

Comparative ¹H NMR experiments are crucial for establishing the relative stereochemistry in reaction products derived from this compound. psu.edu

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| Aromatic Region | Multiplet | Phenyl-H |

| Aromatic/Heteroaromatic Region | Singlet | Oxazole-H5 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the carbon framework. The molecule contains nine unique carbon atoms: three in the oxazole ring (C-2, C-4, C-5) and six in the phenyl ring (one ipso-carbon, two ortho, two meta, and one para-carbon, though symmetry may reduce the number of signals). The carbon atoms attached to the electronegative oxygen and nitrogen atoms of the oxazole ring and the nitro group will resonate at characteristic chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Downfield Region | Oxazole Ring Carbons (C2, C4, C5) |

| Aromatic Region | Phenyl Ring Carbons |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques are standard practice for the structural elucidation of newly synthesized oxazole derivatives. bioline.org.brresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are neighbors in the molecular structure. It would be used to confirm the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-5 proton signal to the C-5 carbon signal and the phenyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments, such as connecting the phenyl ring to the C-2 position of the oxazole ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information based on its fragmentation patterns. The molecular formula for this compound is C₉H₆N₂O₃, corresponding to a molecular weight of approximately 190.16 g/mol . nih.gov

Electron Ionization (EI) is a hard ionization technique that bombards the sample with high-energy electrons, causing the molecule to ionize and fragment. rsc.orguomustansiriyah.edu.iq The resulting mass spectrum displays a molecular ion peak (M⁺) and numerous fragment ion peaks. Analysis of these fragments provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (mass of 46 Da), which would result in a significant peak at M-46.

Phenyl Cation: Cleavage of the bond between the phenyl group and the oxazole ring could produce a phenyl cation (C₆H₅⁺) at a mass-to-charge ratio (m/z) of 77.

Ring Cleavage: Fragmentation of the oxazole ring itself would lead to other characteristic smaller ions.

| m/z Value | Possible Fragment Identity |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 144 | [M - NO₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. researchgate.net It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with very little fragmentation. rsc.orgturkjps.org This method is highly effective for confirming the molecular weight of the parent compound with high accuracy, often through high-resolution mass spectrometry (HRMS) which can confirm the elemental composition. bioline.org.brrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise mass and elemental composition of a molecule. While specific HRMS data for this compound is not detailed in the available research, this method is fundamental for confirming the compound's molecular formula, C₉H₆N₂O₃. The technique provides an exact mass measurement, which is then compared to the calculated mass of the proposed formula to verify its identity with high confidence. For related compounds like 2-amino-4-phenyloxazole, HRMS has been used to find a calculated value of 160.0637 and a found value of 160.0607, showcasing the accuracy of this method. bioline.org.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. spectroscopyonline.comspiedigitallibrary.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The nitro group (NO₂) typically exhibits strong and easily identifiable peaks. spectroscopyonline.comlibretexts.org These arise from asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands generally appear at slightly lower frequencies than for nitroalkanes. libretexts.org The presence of the phenyl and oxazole rings will contribute additional bands. The expected IR absorption regions for the functional groups in this compound are summarized in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

| Aromatic C=C | Stretch | 1400-1600 |

| Oxazole C=N | Stretch | 1620-1690 |

| Aromatic C-H | Stretch | 3000-3100 |

This table represents generally expected IR absorption ranges for the indicated functional groups based on established spectroscopic principles. spectroscopyonline.comlibretexts.org

X-ray Crystallography for Definitive Solid-State Structure Determination

Below is a table illustrating the kind of data obtained from X-ray crystallography, using a representative oxazole derivative as an example. researchgate.net

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | O1-C2 | 1.350 (Å) |

| Bond Length | C2-N3 | 1.292 (Å) |

| Bond Length | N3-C4 | 1.379 (Å) |

| Bond Length | C4-C5 | 1.347 (Å) |

| Bond Length | O1-C5 | 1.390 (Å) |

Data for a representative oxazole derivative to illustrate typical crystallographic measurements. researchgate.net

The crystal structure reveals how molecules interact with each other in the solid state. nih.gov These non-covalent interactions, such as hydrogen bonds, π-π stacking, and N···O interactions, govern the crystal packing and influence the material's physical properties. nih.govresearchgate.net In nitroaromatic compounds, the nitro group can participate in so-called π-hole interactions with lone pairs on nearby atoms (like oxygen or sulfur) and can also interact with aromatic rings. nih.govresearchgate.net The flexibility of the molecule allows its geometry to be slightly modified by these intermolecular forces to achieve the most stable lattice energy, a phenomenon known as conformational polymorphism. uc.pt

Theoretical and Computational Chemistry of 4 Nitro 2 Phenyloxazole

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations are instrumental in delineating the electronic characteristics of 4-Nitro-2-phenyloxazole. These methods provide a quantitative description of the molecule's orbitals, charge distribution, and bonding, which are central to its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor (nucleophile). | The energy and symmetry of the HOMO influence reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor (electrophile). | The potent electron-withdrawing nitro group significantly lowers the LUMO energy, enhancing the molecule's electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity. The nitro group is expected to reduce the gap, increasing reactivity in cycloadditions. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored areas typically denote regions of high electron density (negative electrostatic potential), while blue-colored areas indicate regions of low electron density (positive electrostatic potential).

For this compound, the MEP map would be expected to show a significant region of positive potential (blue) around the C4-C5 double bond of the oxazole (B20620) ring. This is a direct consequence of the powerful electron-withdrawing nature of the attached nitro group, which polarizes the electron density away from the ring. Conversely, regions of negative potential (red) would be concentrated on the oxygen atoms of the nitro group. This predicted charge distribution strongly supports the role of the C4-C5 π-bond as the electrophilic site (dienophile) in Diels-Alder reactions.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into a more intuitive, localized representation corresponding to Lewis structures, including core electrons, lone pairs, and bonds. NBO analysis also calculates natural atomic charges, offering a more robust measure of electron distribution than other methods.

Reaction Mechanism Simulations and Transition State Theory

Computational simulations are crucial for elucidating the step-by-step pathways of chemical reactions. By applying principles of transition state theory, chemists can model the energetic profiles of reaction mechanisms, identify intermediate structures, and calculate activation barriers, which ultimately govern reaction rates and product formation.

This compound is known to function as an effective dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. epdf.pubtandfonline.com Experimental evidence shows that it reacts with dienes such as 2,3-dimethyl-1,3-butadiene (B165502) and cyclohexadiene. tandfonline.com

A computational study of this process would involve mapping the potential energy surface for the reaction. This would likely confirm a concerted, though possibly asynchronous, transition state, which is typical for Diels-Alder reactions. The simulation would model the approach of the diene to the electrophilic C4-C5 bond of the oxazole. The presence of the nitro group makes the oxazole ring an electron-poor system, favoring a normal-electron-demand Diels-Alder pathway where the oxazole acts as the dienophile. In the reaction with 2,3-dimethyl-1,3-butadiene, an initial cycloadduct is formed, which can subsequently undergo aromatization to yield a benzoxazole (B165842) derivative. tandfonline.com

Computational chemistry can predict the most likely reaction pathways by comparing the activation energies of competing routes. For the cycloaddition reactions of this compound, FMO theory helps predict its high reactivity as a dienophile. The interaction between the low-energy LUMO of the nitrophenyloxazole and the high-energy HOMO of a diene is energetically favorable, leading to a rapid reaction.

Furthermore, these simulations can predict the selectivity of the reaction, including regioselectivity and stereoselectivity. In reactions with unsymmetrical dienes, calculations can determine which regioisomer is favored by comparing the energies of the respective transition states. The stereoselectivity (e.g., endo vs. exo preference) is also determined by subtle orbital interactions and steric effects within the transition state structure, which can be accurately modeled using DFT and other high-level computational methods. The oxazole ring's hydrogen at C5 is less acidic compared to the one at C2, which also influences its reactivity profile in various chemical transformations.

Conformational Analysis through Advanced Computational Methods

The conformational landscape of this compound is primarily defined by the rotational orientation of the phenyl group relative to the oxazole ring. Advanced computational methods are employed to determine the most stable conformers and the energy barriers separating them.

Detailed conformational analysis of similar aromatic heterocyclic systems often reveals that the planarity or non-planarity of the molecule is a critical factor in determining its electronic properties. For instance, in related compounds like 2-aroyl-5-aryloxazoles, ab initio molecular orbital calculations have been used to identify different ground state conformers. epdf.pub Such studies typically involve scanning the potential energy surface by systematically varying the dihedral angle between the phenyl and oxazole rings. The resulting energy profile indicates the most stable conformations, which are usually found at energy minima. For this compound, a key point of interest would be the dihedral angle that minimizes steric hindrance between the ortho-protons of the phenyl group and the atoms of the oxazole ring, while maximizing any potential electronic conjugation.

A representative, though hypothetical, data table for such an analysis is presented below. The values are illustrative of what a computational study might reveal.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (Phenyl-Oxazole) | Relative Energy (kcal/mol) |

|---|---|

| 0° | 5.2 |

| 15° | 2.1 |

| 30° | 0.5 |

| 45° | 0.0 |

| 60° | 0.8 |

| 75° | 2.5 |

| 90° | 4.8 |

Note: This data is illustrative and not from a published study on this compound.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic data, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. For related oxazole structures, calculated geometries and spectra have been compared with experimental results to validate the computational methods. epdf.pub For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, the C=N stretching of the oxazole ring, and various C-H and C-C vibrations of the phenyl and oxazole rings.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| NO₂ asymmetric stretch | ~1550 |

| NO₂ symmetric stretch | ~1350 |

| C=N stretch (oxazole) | ~1650 |

| Phenyl ring C=C stretch | ~1600 |

| C-N stretch (oxazole) | ~1100 |

Note: This data is illustrative and not from a published study on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method is a common approach for calculating NMR chemical shifts. Such calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing nitro group and the aromatic phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is frequently used to predict electronic transitions and UV-Vis spectra. For this compound, the calculations would likely reveal transitions corresponding to π → π* and n → π* excitations within the conjugated system.

Application of Diverse Quantum Chemical Methodologies (e.g., DFT, Ab Initio, Semi-Empirical)

A comprehensive understanding of this compound's properties is best achieved by applying a range of quantum chemical methodologies.

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost. They are suitable for geometry optimization, frequency calculations, and predicting a variety of molecular properties. For instance, DFT has been employed in studies of related nitro-containing compounds and for calculating vibrational frequencies in similar heterocyclic systems. researchgate.net

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding, they can offer higher accuracy for certain properties. Ab initio calculations have been used to investigate the Henry reaction, which involves nitro compounds, and to study the ground states of related oxazole derivatives. epdf.pubsci-hub.seepdf.pubarchive.org

Semi-Empirical Methods: Semi-empirical methods (e.g., AM1, PM3) are computationally less expensive and can be useful for studying large molecular systems or for preliminary conformational searches. However, their accuracy is generally lower than that of DFT or ab initio methods.

The choice of method and basis set is crucial and is often validated by comparing calculated results with available experimental data. For this compound, a comparative study using these different levels of theory would provide a robust assessment of its electronic structure and properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aroyl-5-aryloxazoles |

| oxazole |

Applications of 4 Nitro 2 Phenyloxazole in Modern Organic Synthesis

Utility in the Stereoselective Construction of Complex Polycyclic Systems

The dienophilic nature of 4-nitro-2-phenyloxazole extends to its application in the stereoselective synthesis of intricate polycyclic frameworks. Its reaction with cyclic dienes, such as cyclohexa-1,3-diene, provides a pathway to tricyclic dihydrooxazole systems. rsc.orgpsu.edu

In the reaction with cyclohexa-1,3-diene, two diastereomeric cycloadducts are formed in nearly equal proportions. psu.edu The stereochemistry of these products has been established through detailed 1H NMR experiments. psu.edu The formation of these tricyclic structures highlights the potential of this compound in generating molecular complexity in a single step. The resistance of these particular diastereomers to the elimination of nitrous acid is attributed to the significant ring strain that would arise from the aromatization of the five-membered ring. psu.edu

Below is a table summarizing the Diels-Alder reactions of this compound with different dienes:

| Diene | Reaction Conditions | Products | Yield (%) |

| 2,3-Dimethylbuta-1,3-diene | Chloroform, 110°C | Dihydrobenzoxazole and its aromatic derivative | 71 and 13, respectively |

| Cyclohexa-1,3-diene | Anisole (B1667542), reflux | Tricyclic dihydrooxazoles (diastereomers) | 33 and 30, respectively |

Precursor for Advanced Organic Materials (excluding those with biological functions)

Design and Synthesis of Novel Chemically Versatile Derivatives and Ligands

The primary reported application of this compound in the synthesis of derivatives is through its participation in cycloaddition reactions, as detailed previously. psu.edunih.gov These reactions lead to complex polycyclic structures which can be considered derivatives. However, the broader use of this compound in the design and synthesis of other chemically versatile derivatives or as a ligand for catalysis is not a prominent focus of the available research. The reactivity of the nitro group, which can be reduced to an amine, and the potential for substitution reactions on the phenyl ring, theoretically allow for the creation of a wide array of derivatives. evitachem.com For instance, the reduction of the nitro group could yield an amino-phenyloxazole, a potential ligand for metal catalysts. Nevertheless, specific studies detailing such transformations originating from this compound are limited.

Conclusion and Future Perspectives in 4 Nitro 2 Phenyloxazole Research

Summary of Key Synthetic and Mechanistic Insights

The synthesis of 4-nitro-2-phenyloxazole has been achieved through various strategies, with the thermal isomerization of the corresponding 4-nitroisoxazole (B72013) being a notable method. rsc.org This reaction proceeds by refluxing the 5-unsubstituted 4-nitroisoxazole in a solvent like anisole (B1667542), likely through a 1-azirine intermediate, to yield this compound. psu.edu Another significant synthetic approach involves the Erlenmeyer-Plöchl reaction, which is a condensation reaction used to produce oxazolone (B7731731) derivatives. acs.orgsci-hub.seresearchgate.net For instance, the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is accomplished by reacting p-nitrobenzaldehyde with hippuric acid in the presence of sodium acetate (B1210297) and acetic anhydride. sci-hub.seresearchgate.netderpharmachemica.com

Mechanistically, this compound is recognized as an electrophilic dienophile. rsc.orgpsu.eduresearchgate.net This characteristic allows it to participate in normal Diels-Alder reactions, a feature that has been explored with various dienes. psu.edu The presence of the electron-withdrawing nitro group on the oxazole (B20620) ring is crucial for this reactivity, activating the C(4)-C(5) double bond for [4+2] cycloaddition reactions. psu.edu

Unexplored Reactivity and Transformation Pathways for Chemical Innovation

While the Diels-Alder reactivity of this compound has been demonstrated, there remains a vast, underexplored landscape of its chemical transformations. The interplay between the nitro group and the oxazole core suggests potential for a range of reactions that could lead to novel molecular architectures.

Future research could focus on:

Nucleophilic Aromatic Substitution: Investigating the displacement of the nitro group by various nucleophiles could provide access to a new family of 4-substituted-2-phenyloxazoles.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 4-amino-2-phenyloxazole, a versatile building block for the synthesis of fused heterocyclic systems and compounds with potential biological activity.

Reactions involving the Oxazole Ring: Exploring the reactivity of the oxazole ring itself, such as electrophilic substitution at other positions or ring-opening reactions under specific conditions, could lead to unexpected and valuable chemical transformations.

Domino Reactions: Designing one-pot, multi-step reactions initiated by the unique reactivity of this compound could offer efficient pathways to complex molecules. acs.org

Advancements in Spectroscopic and Structural Characterization Techniques

The unambiguous characterization of this compound and its derivatives relies on a suite of spectroscopic and analytical techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure, with characteristic chemical shifts for the protons and carbons of the oxazole and phenyl rings. researchgate.netcore.ac.ukimist.ma

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups, particularly the characteristic stretching vibrations of the nitro group (typically around 1550 and 1335 cm⁻¹) and the C=O group in oxazolone derivatives (around 1790 cm⁻¹). derpharmachemica.comacs.org

Mass Spectrometry (MS): Mass spectrometry provides essential information on the molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. turkjps.org

X-ray Crystallography: Single-crystal X-ray diffraction offers definitive proof of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry, which is invaluable for understanding reactivity and intermolecular interactions. acs.orgresearchgate.net

Recent advancements in these techniques, such as higher field NMR and more sensitive mass spectrometers, will continue to refine our understanding of these molecules. imist.ma

Below is a table summarizing the spectroscopic data for a related compound, (Z)-4-(2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, which provides insight into the expected spectral features of nitro-substituted phenyloxazoles.

| Spectroscopic Technique | Characteristic Signals and Interpretations |

| FTIR | 3085 cm⁻¹ (Ar-H), 1790 cm⁻¹ (C=O of oxazole), 1638 cm⁻¹, 1594 cm⁻¹ (conjugated olefins), 1550, 1335 cm⁻¹ (N=O of ArNO₂), 850 cm⁻¹ (C-N of ArNO₂) derpharmachemica.com |

| ¹H NMR | Aromatic protons and the C=CH- proton typically appear in the range of 7.32-8.36 ppm. core.ac.uk |

| ¹³C NMR | Signals for the oxazole ring carbons and the aromatic carbons can be assigned based on their chemical environments. |

Frontier Research in Computational Modeling for Nitro-Oxazoles

Computational chemistry and molecular modeling are increasingly powerful tools for investigating the properties and reactivity of nitro-oxazole systems. imist.maresearchgate.net

Density Functional Theory (DFT): DFT calculations can be employed to predict optimized geometries, vibrational frequencies, and NMR chemical shifts, providing a valuable comparison with experimental data. researchgate.net

Time-Dependent DFT (TD-DFT): This method is used to simulate electronic absorption spectra (UV-Vis), helping to understand the electronic transitions within the molecule.

Molecular Docking: For derivatives with potential biological activity, molecular docking studies can predict the binding modes and affinities with target proteins, guiding the design of more potent compounds. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to explore reaction pathways, calculate activation energies, and identify transition states, offering deep insights into reaction mechanisms that are often difficult to probe experimentally. sci-hub.se

Frontier research in this area involves the use of more advanced computational methods to accurately predict complex reactivity and to design novel nitro-oxazole derivatives with tailored electronic and steric properties for specific applications.

Potential for Driving Novel Chemical Synthesis Methodologies and Strategies

The unique reactivity of this compound positions it as a valuable precursor for the development of innovative synthetic methodologies.

Access to Pyridine (B92270) and Furan (B31954) Derivatives: The Diels-Alder reaction of oxazoles is a well-established method for the synthesis of pyridines and furans. psu.edu The use of this compound as a dienophile in such reactions offers a route to highly functionalized pyridine and furan derivatives that may not be easily accessible through other methods.

Synthesis of Fused Heterocycles: The strategic manipulation of the nitro group and the oxazole ring can serve as a linchpin for the construction of complex, fused heterocyclic systems.

Development of Green Chemistry Protocols: Exploring the synthesis and reactions of this compound under environmentally benign conditions, such as using greener solvents or catalyst systems, aligns with the principles of sustainable chemistry. researchgate.net

The continued investigation into the synthesis and reactivity of this compound holds significant promise for advancing the field of heterocyclic chemistry and providing new tools for the construction of complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for 4-Nitro-2-phenyloxazole, and how can reaction conditions be optimized?

The synthesis of nitro-substituted oxazoles often involves [3+2] cycloaddition reactions or condensation protocols. For example, nitrile oxides can undergo cycloaddition with alkynes under reflux conditions using polar aprotic solvents like DMSO to enhance reaction rates . A typical procedure involves refluxing precursors with catalytic acetic acid, followed by solvent evaporation and purification via column chromatography. Yield optimization (e.g., ~65% in similar triazole syntheses) may require adjusting stoichiometry, solvent polarity, and reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound?

Structural characterization should include:

- NMR spectroscopy : Analyze aromatic proton environments (e.g., phenyl and oxazole ring protons) and nitro group-induced deshielding effects.

- IR spectroscopy : Identify C-N (oxazole) and NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- HRMS : Confirm molecular ion peaks and isotopic patterns.

- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the nitro group’s orientation relative to the oxazole ring .

Comparative data from NIST’s spectral libraries for analogous compounds (e.g., 2-Amino-4-(4-nitrophenyl)thiazole) can validate results .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during electrophilic substitution?

The nitro group’s strong electron-withdrawing nature deactivates the oxazole ring, directing electrophiles to meta positions. Computational studies (e.g., DFT calculations) can model charge distribution and frontier molecular orbitals to predict sites for functionalization. For example, compare reactivity with fluorine-substituted analogs (e.g., 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine) to assess substituent effects on regioselectivity .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antibacterial vs. inert results) may arise from:

- Solubility differences : Use logP calculations to optimize lipophilicity for membrane penetration.

- Steric hindrance : Introduce bulky substituents strategically to modulate target binding.

- Assay variability : Standardize protocols (e.g., MIC testing) and include positive controls (e.g., ciprofloxacin) .

Structure-activity relationship (SAR) studies should systematically vary substituents while monitoring bioactivity trends .

Q. What computational strategies are effective for predicting the photophysical properties of this compound?

Time-dependent DFT (TD-DFT) simulations can predict UV-Vis absorption spectra by modeling electronic transitions. Compare results with experimental data from fluorescence spectroscopy. For example, nitro groups often induce redshifted absorbance due to extended π-conjugation. Validate models using benchmark compounds like 5-Phenyl-3-propylisoxazole, where computational and experimental λₘₐₓ values align within ±10 nm .

Methodological Guidelines

-

Synthetic Optimization Table

Parameter Recommended Conditions Reference Solvent DMSO or ethanol Temperature Reflux (~80–100°C) Catalysis Acetic acid (5 drops per 0.001 mol) Purification Column chromatography (silica gel) -

Key Spectral Benchmarks

Technique Expected Signals Reference ¹H NMR δ 7.2–8.1 ppm (phenyl), δ 8.3 ppm (oxazole) IR ~1520 cm⁻¹ (NO₂ asymmetric stretch)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.